(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone
Description
Structural Features and Nomenclature
Molecular Architecture
The compound’s structure comprises four distinct components (Fig. 1):
- Biphenyl backbone : A [1,1'-biphenyl] system with a methoxy (-OCH₃) substituent at the 3'-position of the distal phenyl ring.
- 1,2,3-Triazole ring : A five-membered aromatic heterocycle with three nitrogen atoms, linked to the biphenyl via a methanone group.
- Pyrrolidine ring : A saturated five-membered amine ring substituted at the 3-position with the triazole moiety.
- Methanone bridge : A carbonyl group (C=O) connecting the biphenyl and pyrrolidine-triazole units.
Table 1: Structural Components and Their Roles
Systematic Nomenclature
The IUPAC name reflects the connectivity and substitution patterns:
- Parent chain : Methanone (carbony1 group).
- Substituents :
Historical Context of Biphenyl-Triazole Hybrid Scaffolds
Evolution of Triazole Chemistry
1,2,3-Triazoles gained prominence after the advent of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which enabled reliable synthesis of triazole linkages . Early applications focused on their bioisosteric replacement for labile ester or amide groups, capitalizing on their metabolic stability and hydrogen-bonding capacity .
Biphenyl-Triazole Synergy
The fusion of biphenyl and triazole motifs emerged in the 2010s, driven by demands for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example:
- AZD5153 : A bivalent bromodomain inhibitor featuring a triazolopyridazine-biphenyl scaffold demonstrated enhanced potency via dual binding interactions .
- ML225 : A biphenyl-triazole derivative showed efficacy as a vasopressin receptor antagonist .
Table 2: Milestones in Biphenyl-Triazole Hybrid Development
Significance of Pyrrolidine-Triazole Pharmacophores in Medicinal Chemistry
Conformational Advantages
Pyrrolidine’s saturated ring imposes torsional constraints, reducing entropy penalties upon target binding. When fused with triazole, the hybrid pharmacophore balances rigidity and flexibility, as seen in protease and kinase inhibitors .
Electronic and Steric Tuning
- Triazole : The 1,2,3-triazole’s dipole moment (≈5.0 D) facilitates interactions with polar residues (e.g., aspartate or lysine) .
- Pyrrolidine : The amine’s pKₐ (~11) allows pH-dependent protonation, enhancing solubility in physiological environments .
Table 3: Pharmacophoric Properties of Pyrrolidine vs. Triazole
Properties
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-19-4-2-3-17(13-19)15-5-7-16(8-6-15)20(25)23-12-9-18(14-23)24-21-10-11-22-24/h2-8,10-11,13,18H,9,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKFDBHTSJISLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities.
Mode of Action
The mechanism of interaction between the compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone and its targets involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds.
Biochemical Pathways
The presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds.
Pharmacokinetics
It’s worth noting that derivatives of 1,2,4-triazole have good pharmacodynamic and pharmacokinetic profiles.
Biochemical Analysis
Biochemical Properties
It is known that triazoles have important applications in pharmaceutical chemistry. They are stable against metabolic degradation, able to engage in hydrogen bonding, and actively involved in dipole-dipole and π-stacking interactions. These properties contribute to their enhanced biocompatibility.
Cellular Effects
It is known that triazoles can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that triazoles can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that 1,2,3-triazoles have strong stability for thermal and acid conditions.
Dosage Effects in Animal Models
It is known that many triazoles have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities.
Metabolic Pathways
It is known that triazoles can influence metabolic flux or metabolite levels.
Transport and Distribution
It is known that triazoles can interact with transporters or binding proteins.
Subcellular Localization
It is known that triazoles can be directed to specific compartments or organelles.
Biological Activity
The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone is a novel organic molecule that incorporates a triazole ring and a pyrrolidine moiety, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential applications in medicinal chemistry.
Structural Features
The structural composition of the compound includes:
- Triazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Pyrrolidine Moiety : Provides structural rigidity and influences the compound's interactions with biological targets.
- Methoxy Group : Enhances lipophilicity, potentially improving pharmacokinetic properties.
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies. Key findings include:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related triazole compounds against various bacterial strains have shown promising results. For example, compounds from similar classes demonstrated MIC values ranging from 8 to 128 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC Against S. mutans | MIC Against E. coli | Remarks |
|---|---|---|---|
| Compound A | 8 μg/mL | 16 μg/mL | High activity |
| Compound B | 64 μg/mL | 32 μg/mL | Moderate activity |
| (Target Compound) | TBD | TBD | Further studies required |
The mechanism of action for this compound involves targeting specific enzymes and receptors within microbial cells. The interaction with these targets often leads to the inhibition of critical biochemical pathways necessary for microbial growth and survival. For example, docking studies suggest that the compound may bind effectively to the active sites of bacterial enzymes involved in fatty acid biosynthesis .
Case Studies
Several case studies have highlighted the effectiveness of triazole-containing compounds in clinical settings:
- Antifungal Activity : A study found that related triazole compounds exhibited significant antifungal activity against Candida albicans, with MIC values indicating potential as therapeutic agents .
- Cancer Treatment : Research has indicated that triazoles can be effective in cancer treatments, particularly in targeting lung and breast cancers. The compound's ability to inhibit specific kinases involved in cancer progression is under investigation .
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.
Case Study: MCF-7 Cell Line
A study assessed the compound's effect on the MCF-7 breast cancer cell line using an MTT assay. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating promising anticancer activity. This suggests that the compound may serve as a potential lead in the development of new anticancer agents .
Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties. The compound's structure allows it to interact with biological targets effectively.
Case Study: ESKAPE Pathogens
In vitro studies have shown that derivatives containing triazole rings can suppress the growth of ESKAPE pathogens, which are notorious for their resistance to antibiotics. The compound demonstrated effectiveness against several strains, highlighting its potential as an antimicrobial agent .
Material Science Applications
The unique structural features of this compound also make it suitable for applications in material science, particularly in the development of sensors and catalysts.
Sensor Development
The incorporation of triazole rings into sensor materials has been explored due to their ability to form coordination complexes with metal ions. This property can enhance the sensitivity and selectivity of sensors for detecting various analytes.
Case Study: Metal Ion Sensors
Research has shown that compounds with triazole functionalities can be utilized in sensors for detecting metal ions like copper and lead. The binding interactions between the triazole ring and metal ions improve detection limits and response times .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, including azides and alkynes to form the triazole ring through a cycloaddition reaction. The pyrrolidine moiety can be introduced via nucleophilic substitution reactions.
Mechanism of Action
The mechanism through which this compound exerts its biological effects is thought to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring may coordinate with metal ions or bind to active sites on proteins, modulating their activity .
Comparison with Similar Compounds
Structural Analogs and Molecular Features
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Aromatic Substituents: The target compound’s 3'-methoxy-biphenyl group distinguishes it from analogs with phenoxyphenyl (CAS 1312782-39-0) or simple phenyl groups (CAS 1242887-47-3).
Heterocyclic Diversity : Replacing the triazole with pyridine (CAS 1242887-47-3) or pyrazole () alters electronic properties and hydrogen-bonding capacity, impacting solubility and target interactions.
Q & A
Q. What are the typical synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis involves multi-step reactions, often starting with the coupling of a triazole-containing pyrrolidine intermediate with a methoxy-biphenyl carbonyl precursor. Key steps include:
- Cyclocondensation : Refluxing hydrazine derivatives with α,β-unsaturated ketones in ethanol/acetic acid to form the triazole-pyrrolidine core (e.g., 4-6 hr reflux, glacial acetic acid medium) .
- Cross-coupling : Suzuki-Miyaura coupling for biphenyl formation, requiring palladium catalysts and controlled anhydrous conditions .
- Purification : Recrystallization from ethanol/chloroform (1:1) or DMF/EtOH mixtures to isolate pure product . Yield optimization depends on catalyst choice (e.g., piperidine in ethanol for hydrazone formation) and solvent polarity .
Q. What spectroscopic and chromatographic methods are employed for structural elucidation?
- X-ray crystallography : Resolves stereochemical ambiguities in the triazole-pyrrolidine moiety (e.g., bond angles, torsion angles) .
- HPLC/FTIR : Validates purity (>95%) and identifies functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹) .
- NMR : ¹H/¹³C spectra confirm substitution patterns (e.g., methoxy proton singlet at δ 3.8 ppm, biphenyl aromatic signals) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Binding affinity : Surface plasmon resonance (SPR) to measure interactions with receptors .
Advanced Questions
Q. How can researchers address challenges in stereochemical control during synthesis of the pyrrolidine-triazole moiety?
- Chiral auxiliaries : Use enantiopure pyrrolidine precursors to control stereochemistry at C3 .
- Crystallographic validation : Single-crystal XRD confirms absolute configuration (e.g., R/S designation) .
- Dynamic kinetic resolution : Optimize reaction temperature/pH to favor one enantiomer during cyclization .
Q. What strategies mitigate contradictions in biological activity data between in vitro and in vivo studies?
- Metabolic stability assays : Liver microsome studies identify rapid degradation (e.g., CYP450-mediated oxidation of the methoxy group) .
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetate esters) to enhance bioavailability .
- Dose-response recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., half-life, volume of distribution) .
Q. How to design experiments to elucidate structure-activity relationships (SAR) for the methoxy-biphenyl and triazolylpyrrolidine groups?
- Analog synthesis : Replace methoxy with ethoxy/Cl and compare IC₅₀ values .
- Molecular docking : Simulate interactions with target proteins (e.g., triazole coordination to metal ions in enzymes) .
- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .
Q. How to resolve structural ambiguities in the triazole-pyrrolidine linkage using crystallographic data?
- High-resolution XRD : Resolve bond lengths (e.g., N-N in triazole: ~1.31 Å) and dihedral angles between rings .
- Hirshfeld surface analysis : Maps non-covalent interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .
Q. What are the recommended storage conditions and stability assessment protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
